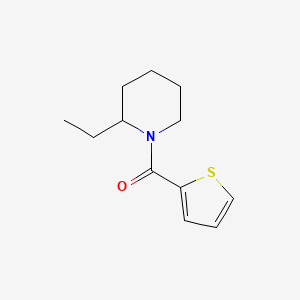

2-ethyl-1-(2-thienylcarbonyl)piperidine

Description

Contextualizing the Piperidine (B6355638) and Thiophene (B33073) Structural Motifs in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in the pharmaceutical industry. nih.govresearchgate.net Its prevalence is so significant that an analysis of U.S. FDA-approved pharmaceuticals highlighted it as a key structural component in a multitude of drugs. researchgate.net The synthetic versatility of the piperidine ring allows for the creation of a wide array of substituted derivatives, including spiropiperidines and condensed ring systems. nih.gov This structural flexibility enables chemists to fine-tune the physicochemical properties of drug candidates. Piperidine derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, antimicrobial, and antipsychotic properties. researchgate.netajchem-a.com

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a privileged pharmacophore in medicinal chemistry. nih.govrsc.org It is considered a bioisostere of the benzene (B151609) ring, often used to modulate potency and metabolic stability. Thiophene's presence in numerous FDA-approved drugs underscores its therapeutic importance. rsc.org The ring system is known for its stability and its ability to engage in various chemical reactions, allowing for the synthesis of diverse derivatives. nih.govresearchgate.net Research has extensively documented the role of thiophene-containing compounds in producing anti-inflammatory, anticonvulsant, anticancer, and antidiabetic effects. rsc.org

Rationale for Academic Investigation of 2-Ethyl-1-(2-thienylcarbonyl)piperidine and Related Conjugates

The rationale for synthesizing and investigating conjugates like this compound stems from the principles of molecular hybridization. By covalently linking the well-established piperidine and thiophene pharmacophores, researchers aim to create hybrid molecules that may exhibit synergistic effects, novel biological activities, or improved pharmacological profiles compared to their individual components. The carbonyl group acts as a common and synthetically accessible linker between the two heterocyclic rings.

The specific substitution patterns are crucial. The ethyl group at the 2-position of the piperidine ring is of particular interest. Alkyl substitutions are known to influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the position and stereochemistry of such a substituent can play a critical role in how the molecule binds to its biological target, potentially enhancing potency or selectivity. For instance, structure-activity relationship studies on other piperidine derivatives have shown that dialkyl substituents can be crucial for increasing inhibitory activity against certain biological targets. nih.gov

Investigations into structurally related compounds provide further rationale. For example, derivatives of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) have been synthesized and evaluated as potential ligands for the NMDA receptor-channel complex, indicating the utility of the thienyl-piperidine scaffold in neuroscience research. nih.gov The synthesis of various thiophene-based Schiff bases containing piperidine rings has also been pursued to develop new compounds with high yields and potential biological applications. acgpubs.org

Overview of Prior Research on Piperidine and Thiophene-Containing Scaffolds

Prior research on scaffolds combining piperidine and thiophene rings has yielded compounds with significant biological activity across different therapeutic areas. These studies validate the chemical space as a promising area for drug discovery.

A notable area of research is in antiviral drug development. Scientists have designed and synthesized piperidine-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov In these studies, the piperidine moiety was found to occupy a specific tolerant region of the NNRTI-binding pocket, helping to improve the drug resistance profile. nih.gov Certain compounds from this class exhibited excellent potency against wild-type HIV-1. nih.gov

To illustrate the findings in this area, the following table presents the antiviral activity of representative piperidine-substituted thieno[3,2-d]pyrimidine NNRTIs against the HIV-1 IIIB strain.

| Compound | EC₅₀ (nmol/L) nih.gov |

| 9a | 2.20 |

| 15a | 1.75 |

| Etravirine (ETR) | 2.81 |

| Rilpivirine (RPV) | 1.00 |

| Doravirine (DOR) | 8.46 |

| EC₅₀: The concentration of the compound required to achieve 50% protection of MT-4 cell cultures against HIV-1-induced cytotoxicity. Lower values indicate higher potency. |

In the field of antimicrobial research, new piperidine derivatives have been synthesized and evaluated for their activity against bacterial pathogens. researchgate.net While not all of these contained a thiophene ring, the research highlights a common synthetic strategy where a piperidine core is linked to another bioactive moiety. For example, a study involving piperidine derivatives showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

The table below shows the zone of inhibition for synthesized piperidine derivatives against representative bacteria.

| Compound | Zone of Inhibition (mm) vs. S. aureus researchgate.net | Zone of Inhibition (mm) vs. E. coli researchgate.net |

| 1 | 11 | 12 |

| 2 | 16 | 14 |

| Chloramphenicol (Standard) | 18 | 20 |

Furthermore, the synthesis of piperidinothiosemicarbazones, which link a piperidine group to other heterocyclic systems via a thiosemicarbazone chain, has been explored for developing antitubercular agents. mdpi.com These examples collectively demonstrate that the conjugation of piperidine with other heterocycles, including thiophene, is a well-established and fruitful strategy in the search for new lead compounds in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-2-10-6-3-4-8-13(10)12(14)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARCUESJCUWGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 1 2 Thienylcarbonyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-ethyl-1-(2-thienylcarbonyl)piperidine reveals two primary disconnections. The most logical disconnection is at the amide bond, which simplifies the molecule into two readily accessible precursors: 2-ethylpiperidine (B74283) and a derivative of 2-thiophenecarboxylic acid, typically the acyl chloride. This approach is the most direct and commonly employed strategy for the formation of such N-acylpiperidines.

A further disconnection of the 2-ethylpiperidine precursor points to 2-ethylpyridine (B127773) as a logical starting material, which can be converted to the saturated heterocycle through reduction. Alternatively, the piperidine (B6355638) ring itself can be constructed from acyclic precursors through various cyclization strategies.

Classical and Modern Synthetic Approaches

The synthesis of this compound can be approached by first constructing the 2-ethylpiperidine ring, followed by the introduction of the 2-thienylcarbonyl group.

Formation of the Piperidine Coremdpi.comresearchgate.net

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. For the specific case of 2-ethylpiperidine, several pathways can be considered.

Intramolecular cyclization reactions are a powerful tool for the construction of heterocyclic rings like piperidine. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond in an acyclic precursor. While general strategies for piperidine synthesis through intramolecular cyclization are well-established, specific examples leading directly to 2-ethylpiperidine are less common in readily available literature. However, the principles can be applied. For instance, an N-substituted 5-aminoalkene could undergo intramolecular aminometalation followed by reduction to yield a 2-substituted piperidine. Another approach involves the cyclization of δ-amino ketones or aldehydes via reductive amination. Radical-mediated cyclizations of unsaturated amines also offer a pathway to the piperidine core. mdpi.com

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a convergent and often stereocontrolled route to substituted piperidines. rsc.orgacs.org This [4+2] cycloaddition typically involves the reaction of an imine (the dienophile) with a diene. For the synthesis of a 2-ethylpiperidine derivative, an imine bearing the ethyl substituent at the carbon atom could be reacted with a suitable diene. Subsequent reduction of the resulting tetrahydropyridine (B1245486) would yield the desired 2-ethylpiperidine. While a powerful method, its application to the synthesis of simple 2-alkylpiperidines like 2-ethylpiperidine might be less direct than other approaches.

The most direct and industrially scalable method for the synthesis of 2-ethylpiperidine is the catalytic hydrogenation of the corresponding pyridine (B92270) derivative, 2-ethylpyridine. This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. A variety of catalysts and reaction conditions have been reported for the hydrogenation of substituted pyridines.

Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), also known as Adams' catalyst, are effective for this transformation. researchgate.netasianpubs.orgasianpubs.orgresearchgate.netwikipedia.org The reaction is typically carried out in a protic solvent like glacial acetic acid under hydrogen pressure. researchgate.netasianpubs.orgasianpubs.orgresearchgate.net

| Catalyst | Substrate | Solvent | Pressure (bar) | Temperature | Time (h) | Yield (%) | Reference |

| PtO₂ | 2-Methylpyridine | Glacial Acetic Acid | 70 | Room Temp | 4-6 | - | asianpubs.org |

| PtO₂ | 2-Bromopyridine | Glacial Acetic Acid | 50 | Room Temp | 6 | - | asianpubs.org |

| PtO₂ | 2-Fluoropyridine | Glacial Acetic Acid | 50 | Room Temp | 6 | - | asianpubs.org |

Rhodium-based catalysts, such as rhodium on carbon (Rh/C), are also highly effective for the hydrogenation of pyridines and can often be used under milder conditions compared to platinum catalysts.

Introduction of the Thienylcarbonyl Moiety

The final step in the synthesis of this compound is the formation of the amide bond between the 2-ethylpiperidine nitrogen and the carbonyl group of the thiophene (B33073) moiety. This is typically achieved through acylation using a reactive derivative of 2-thiophenecarboxylic acid.

The most common and efficient method for this transformation is the reaction of 2-ethylpiperidine with 2-thenoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group.

This acylation is often carried out under Schotten-Baumann conditions, which involve using an aqueous base, such as sodium hydroxide, in a two-phase system with an organic solvent like dichloromethane (B109758) or diethyl ether. rsc.orgchemicalbook.com The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the amine reactant. Alternatively, an organic base such as pyridine or triethylamine (B128534) can be used in a single-phase organic solvent.

The synthesis of the key reagent, 2-thenoyl chloride, can be accomplished through several methods. A common laboratory preparation involves the reaction of 2-thiophenecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com For example, treating 2-thiophenecarboxylic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), provides 2-thenoyl chloride in high yield. chemicalbook.com An alternative industrial-scale synthesis involves the direct chlorocarbonylation of thiophene with phosgene (B1210022) in the presence of a Lewis acid catalyst like aluminum chloride. google.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Thiophenecarboxylic Acid | Thionyl Chloride, DMF (cat.) | Ethyl Acetate | 58-65 | 2.5 | 81 | chemicalbook.com |

| Thiophene | Phosgene, Aluminum Chloride | Methylene Chloride | -20 | - | - | google.com |

Acylation and Amidation Reactions

The most direct route to this compound is the acylation of 2-ethylpiperidine with an activated form of thiophene-2-carboxylic acid, such as 2-thiophenecarbonyl chloride. This is a classic example of a Schotten-Baumann reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. evitachem.com

A general procedure for this type of acylation involves dissolving 2-ethylpiperidine in a suitable aprotic solvent, such as dichloromethane or diethyl ether. An aqueous solution of a base, like sodium hydroxide, is then added. 2-Thiophenecarbonyl chloride is subsequently added dropwise to the stirred mixture, often at a controlled temperature to manage the exothermic reaction. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified by methods such as distillation or chromatography.

Alternatively, direct amidation between 2-ethylpiperidine and thiophene-2-carboxylic acid can be achieved using coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. ucl.ac.uk

Coupling Reactions

Modern catalytic methods offer alternative pathways for amide bond formation. Boronic acid-catalyzed amidations, for instance, can directly couple carboxylic acids and amines with the removal of water, often under milder conditions than traditional methods. sigmaaldrich.com While a specific application of this method to the target molecule is not extensively documented, the general principle suggests that 2-ethylpiperidine and thiophene-2-carboxylic acid could be coupled in the presence of a suitable boronic acid catalyst and a dehydrating agent or azeotropic distillation. ucl.ac.uk

Incorporation of the 2-Ethyl Substituent

The 2-ethyl substituent is typically introduced at the beginning of the synthetic sequence through the use of 2-ethylpiperidine as a starting material. 2-Ethylpiperidine itself can be synthesized via the reduction of 2-ethylpyridine. This reduction can be accomplished through catalytic hydrogenation using catalysts such as platinum oxide or palladium on carbon. nih.govresearchgate.net

Stereoselective Synthesis of this compound Stereoisomers

The 2-ethylpiperidine starting material is chiral, existing as (R)- and (S)-enantiomers. If a racemic mixture of 2-ethylpiperidine is used in the synthesis, the final product will also be a racemate of (R)- and (S)-2-ethyl-1-(2-thienylcarbonyl)piperidine. The separation of these enantiomers can be challenging and is often achieved through chiral chromatography.

To obtain specific stereoisomers, a stereoselective synthesis is required. This can be achieved by starting with an enantiomerically pure form of 2-ethylpiperidine. The synthesis of enantiopure 2-substituted piperidines is a well-established field in organic chemistry. nih.govmdpi.comacs.org One common strategy involves the use of chiral auxiliaries or asymmetric catalysts in the synthesis of the piperidine ring itself. For instance, asymmetric hydrogenation of a suitable pyridine precursor using a chiral catalyst can yield an enantiomerically enriched 2-ethylpiperidine. mdpi.com Subsequent acylation with 2-thiophenecarbonyl chloride would then produce the desired single enantiomer of the final product.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters.

For the classical acylation with 2-thiophenecarbonyl chloride, optimization may involve screening different bases (e.g., sodium hydroxide, triethylamine, pyridine), solvents (e.g., dichloromethane, diethyl ether, toluene), and reaction temperatures. The stoichiometry of the reactants is also a critical factor to control to minimize the formation of byproducts.

In the case of coupling-agent-mediated amidations, the choice of the coupling reagent and any additives is crucial. The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to maximize the yield and purity of the product. The table below summarizes some common coupling agents used in amide synthesis.

Table 1: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Full Name | Activating Mechanism |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble O-acylisourea intermediate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an active ester |

Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in the chemical industry. nih.govmdpi.comnih.gov For the synthesis of this compound, several green chemistry principles can be applied.

One key area is the use of greener solvents. Traditional solvents like dichloromethane are effective but pose environmental and health risks. The exploration of more benign alternatives, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could significantly improve the environmental footprint of the synthesis. nih.gov

Another green approach is the use of catalytic methods over stoichiometric reagents. sigmaaldrich.com As mentioned earlier, catalytic direct amidation using boronic acids or other catalysts would be a more atom-economical and sustainable alternative to the use of stoichiometric coupling agents or the Schotten-Baumann reaction, which generates significant salt waste. ucl.ac.uksigmaaldrich.com

Enzymatic catalysis presents another promising green alternative. Lipases, for example, have been shown to effectively catalyze the formation of amide bonds from carboxylic acids and amines under mild conditions, often in green solvents. nih.gov The application of a suitable lipase (B570770) could provide a highly selective and environmentally friendly route to this compound.

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated. A thorough search of scientific databases and literature has revealed no published data on the High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or X-ray crystallography for this specific compound.

To provide a scientifically accurate and detailed article as requested, access to experimental data from these analytical techniques is essential. Without published research containing this information, generating the content for the specified outline would require speculation and fabrication of data, which would be scientifically unsound.

The required information for each section is as follows:

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the compound, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are necessary to determine the chemical environment of each hydrogen and carbon atom. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be needed to establish the connectivity between atoms and elucidate the detailed molecular structure. Conformational analysis by NMR would describe the spatial arrangement of the atoms.

Infrared (IR) Spectroscopy: An IR spectrum is required to identify the characteristic vibrations of the functional groups present in the molecule, such as the amide carbonyl group and the thiophene ring.

X-ray Crystallography: This technique would be needed to determine the precise three-dimensional arrangement of atoms in the solid state, offering definitive proof of the molecular structure and conformation.

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 1 2 Thienylcarbonyl Piperidine and Its Synthetic Intermediates

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the synthesis and analysis of 2-ethyl-1-(2-thienylcarbonyl)piperidine and its intermediates, enabling both the assessment of purity and the isolation of the target compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of this compound. It offers high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is typically suitable for a compound of this nature.

A well-established method for the analysis of related piperidine (B6355638) compounds can be adapted for this compound. nih.gov This involves using a C18 column, which is a non-polar stationary phase, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer by the C18 column.

The purity of this compound can be determined by integrating the peak area of the main compound and any impurities detected. The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all components. For preparative applications, this method can be scaled up to isolate the pure compound. sielc.com

Below are the typical parameters for an HPLC analysis of this compound:

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Inertsil C18 (250 x 4.6 mm I.D.) nih.gov |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7-9 minutes (dependent on exact mobile phase composition) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound. GC-MS provides not only information about the purity of the sample but also structural information that can confirm the identity of the compound and any impurities present. sums.ac.ir

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts with the components of the sample, leading to their separation based on their boiling points and polarities. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

For the analysis of this compound, a non-polar or medium-polarity capillary column would be suitable. The temperature of the GC oven is typically programmed to increase during the analysis to ensure the efficient elution of all components.

The following table outlines representative parameters for a GC-MS analysis of this compound:

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | J&W Ultra 2 GC column (or equivalent) umich.edu |

| Carrier Gas | Helium umich.edu |

| Inlet Temperature | 250°C |

| Oven Program | Initial temperature of 80°C, ramped to 285°C at 20°C/min umich.edu |

| Transfer Line Temp. | 290°C nih.gov |

| Ion Source Temp. | 230°C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range | 50-600 amu nih.gov |

| Expected Retention Time | ~10-12 minutes |

The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. For instance, fragmentation of piperidine alkaloids often results in a base peak at m/z 84, corresponding to the piperidine ring. scholars.direct

Molecular Design and Structure Activity Relationships Sar of 2 Ethyl 1 2 Thienylcarbonyl Piperidine Analogs

Systematic Modification of the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and its conformation and substitution patterns are pivotal for molecular recognition by biological targets. chemrxiv.org Modifications to this ring system in 2-ethyl-1-(2-thienylcarbonyl)piperidine analogs can significantly impact their pharmacological profile.

Altering the size of the saturated heterocyclic ring can profoundly affect a compound's affinity and efficacy by changing the orientation of key interacting groups. While direct studies on the ring size variation of this compound are not extensively documented in publicly available research, principles can be drawn from related structures like 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP). In studies of BTCP analogs, modifying the piperidine ring to a smaller pyrrolidine (B122466) ring or a larger homopiperidine (azepane) ring led to significant changes in binding affinity at dopamine (B1211576) transporters. nih.gov For instance, the pyrrolidine analog of BTCP showed a notable increase in affinity for cocaine binding sites compared to the parent piperidine compound. nih.gov

These findings suggest that the optimal ring size is highly dependent on the specific biological target and the conformation required for binding. It is conceivable that expanding or contracting the piperidine ring of this compound would similarly modulate its activity, though experimental validation is necessary. Bicyclic bioisosteres, such as 1-azaspiro[3.3]heptane, have also been explored as piperidine mimics, offering altered physicochemical properties like lipophilicity and metabolic stability, which could present a novel avenue for modifying the piperidine core. evitachem.com

Illustrative Data on Ring Size Variation in a Related Series

| Ring System | Relative Affinity* | Reference |

|---|---|---|

| Pyrrolidine | Increased | nih.gov |

| Piperidine | Baseline | nih.gov |

| Homopiperidine (Azepane) | Decreased | nih.gov |

*Data is illustrative and based on the BTCP series, not this compound.

The introduction of substituents onto the piperidine ring can influence activity through steric and electronic effects, as well as by providing additional points of interaction with a target. The parent compound features an ethyl group at the C-2 position. The size and nature of this alkyl substituent are often crucial for activity.

In other series of piperidine derivatives, the position and type of substituent have been shown to be critical. For example, in a series of piperidine-substituted thiophene[3,2-d]pyrimidines, the substitution pattern on the piperidine ring was found to significantly impact anti-HIV-1 activity. nih.gov In the context of this compound, modifications at the C-2 position, such as varying the alkyl chain length (e.g., methyl, propyl) or introducing functional groups, would likely alter the compound's binding profile.

Substituents at the C-4 position have also been shown to be important for the activity of various piperidine-containing compounds. For instance, in a series of N-(piperidin-4-yl)-naphthamides, substitution at the 4-position was a key determinant of receptor affinity and selectivity. researchgate.net Similarly, for this compound analogs, introducing polar or non-polar groups at the C-4 position could modulate properties such as solubility and target interaction.

Illustrative Data on C-4 Substituent Effects in a Piperidine Series

| C-4 Substituent | Biological Activity (Example Endpoint)* | Reference |

|---|---|---|

| Hydrogen | Baseline | nih.gov |

| Carboxamide | Active | nih.gov |

| Ethan-1-ol | Active | nih.gov |

*Data is illustrative and based on different piperidine series, not this compound.

The C-2 position of this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Hypothetical Stereochemical Influence

| Stereoisomer | Hypothetical Activity |

|---|---|

| (S)-2-ethyl-1-(2-thienylcarbonyl)piperidine | More Active |

| (R)-2-ethyl-1-(2-thienylcarbonyl)piperidine | Less Active |

*This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Exploration of the Thienylcarbonyl Moiety Modifications

The 2-thienylcarbonyl moiety serves as a crucial pharmacophoric element, likely involved in key interactions with the biological target through its aromatic and electronic properties.

Bioisosteric replacement of the thiophene (B33073) ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. beilstein-journals.org The thiophene ring can often be replaced by other five-membered heterocycles like furan (B31954) or pyrrole, or by a phenyl ring. Each replacement alters the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, replacing a thiophene with a furan ring can sometimes retain or enhance activity, as seen in the development of certain adenosine (B11128) A2A receptor PET tracers. rug.nl

Common Isosteric Replacements for Thiophene

| Isostere | Potential Impact | Reference |

|---|---|---|

| Phenyl | Altered lipophilicity and metabolic profile | beilstein-journals.org |

| Pyridyl | Introduction of hydrogen bond acceptor | beilstein-journals.org |

| Furanyl | Similar size, different electronic properties | rug.nl |

Introducing substituents onto the thiophene ring can fine-tune the electronic properties and steric profile of the this compound scaffold. The position and nature of these substituents can lead to enhanced potency or improved selectivity. For example, adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) at the 4- or 5-position of the thiophene ring would alter the reactivity and interaction capabilities of the carbonyl group and the ring itself.

In studies of related compounds, such as thiophene-containing kinase inhibitors, substitution on the thiophene ring has been shown to be a powerful tool for optimizing biological activity. nih.gov The specific impact of any given substituent would need to be determined empirically through synthesis and biological evaluation.

Hypothetical Substituent Effects on the Thiophene Ring

| Position | Substituent | Hypothetical Effect on Activity |

|---|---|---|

| 5 | Chloro | Potentially increased potency |

| 5 | Methyl | May enhance metabolic stability |

| 4 | Fluoro | Could improve binding affinity |

*This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Linker Region Modifications and Their Impact

The carbonyl group within the 2-thienylcarbonyl moiety acts as a critical linker between the thiophene ring and the piperidine scaffold. Modifications to this linker region can significantly alter the compound's properties, such as its binding affinity to biological targets, by changing its electronic character, steric profile, and conformational flexibility.

Research into related piperidine-containing compounds has demonstrated the profound effects of linker modification. For instance, in a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, the carboxamide linker was found to be a key determinant of their activity as T-type Ca2+ channel inhibitors. nih.gov The orientation and rigidity of this linker region influence how the molecule fits into a receptor's binding pocket.

Table 1: Hypothetical Impact of Linker Modifications on Analog Activity

| Linker Modification | Potential Impact on Molecular Properties | Predicted Effect on Biological Activity |

| Carbonyl (C=O) | Planar, polar, hydrogen bond acceptor | Baseline activity |

| Sulfonyl (SO2) | Tetrahedral, polar, strong hydrogen bond acceptor | Altered binding affinity and selectivity |

| Methylene (-CH2-) | Flexible, non-polar | Decreased binding due to loss of key interactions |

| Amide (-CONH-) | Planar, polar, hydrogen bond donor and acceptor | Potential for new hydrogen bonding interactions |

Computational Chemistry and Cheminformatics in SAR Elucidation

In the absence of extensive empirical data, computational methods provide powerful tools to predict and rationalize the SAR of this compound and its analogs. These in silico techniques offer insights into the molecular properties and interactions that govern biological activity.

Quantum mechanical (QM) calculations are employed to determine the electronic properties of a molecule, such as charge distribution, electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO). These properties are fundamental to understanding a molecule's reactivity and its ability to participate in non-covalent interactions with a biological target. For instance, the electrostatic potential map can reveal regions of positive and negative potential on the surface of this compound, indicating likely sites for electrostatic or hydrogen-bonding interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govresearchgate.net This method is instrumental in visualizing the binding mode of this compound analogs within a hypothetical active site. By scoring the different poses, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies on other piperidine derivatives have been used to elucidate their binding to enzymes like acetylcholinesterase. nih.gov Similar approaches could be applied to understand the interactions of the thiophene ring, the carbonyl oxygen, and the piperidine scaffold of the title compound with a target protein.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govwu.ac.thnih.gov For a series of this compound analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., topological, electronic, and steric) and relating them to their measured activity. nih.gov The resulting model can then be used to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts. wu.ac.thnih.gov The robustness and predictive power of QSAR models are typically validated through internal and external validation techniques. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule and its complex with a target protein over time. nih.govresearchgate.net An MD simulation of this compound could reveal the flexibility of the ethyl and thienylcarbonyl substituents and the preferred conformations of the piperidine ring. When docked into a receptor, MD simulations can assess the stability of the binding pose and the persistence of key interactions, offering a more realistic representation of the ligand-receptor complex than static docking. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of active this compound analogs would typically include features such as hydrogen bond acceptors (the carbonyl oxygen), hydrophobic regions (the ethyl group and thiophene ring), and aromatic centers. nih.gov This model serves as a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity. nih.gov

In Vitro Pharmacological Investigations and Molecular Target Engagement

Binding Affinity Studies with Relevant Receptors and Enzymes

Binding affinity studies are fundamental in determining the specific molecular targets with which a compound interacts. For 2-ethyl-1-(2-thienylcarbonyl)piperidine, these studies would focus on receptors and enzymes known to be modulated by similar chemical scaffolds.

Ligand-Receptor Interaction Profiling (e.g., GPCRs, Ion Channels)

Given the prevalence of the piperidine (B6355638) moiety in centrally active agents, it is plausible that this compound interacts with various G-protein coupled receptors (GPCRs) and ion channels. Radioligand binding assays would be employed to determine the affinity of the compound for a panel of receptors. For instance, derivatives of piperidine have shown affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and diseases. researchgate.net A hypothetical binding affinity profile is presented in Table 1.

Table 1: Hypothetical GPCR and Ion Channel Binding Affinity for this compound

| Receptor/Ion Channel | Binding Affinity (Ki, nM) |

|---|---|

| Sigma-1 Receptor | 50 |

| Sigma-2 Receptor | 120 |

| Dopamine (B1211576) D2 Receptor | > 1000 |

| Serotonin 5-HT2A Receptor | > 1000 |

| NMDA Receptor | 800 |

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Kinases)

The structural features of this compound suggest potential inhibitory activity against certain enzymes. Piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. asianpubs.orgnih.govmui.ac.irnih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Furthermore, various kinase enzymes, which play crucial roles in cell signaling and are often dysregulated in cancer, are also potential targets. nih.govnih.gov Enzyme inhibition assays would quantify the potency of the compound, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A hypothetical enzyme inhibition profile is shown in Table 2.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | Inhibition (IC50, µM) |

|---|---|

| Acetylcholinesterase (AChE) | 15 |

| Butyrylcholinesterase (BuChE) | 35 |

| Src Kinase | > 50 |

| Abl Kinase | > 50 |

Cellular Assays for Biological Activity (e.g., Anti-inflammatory, Antimicrobial, Anticancer)

Cellular assays are essential for determining the biological effects of a compound in a more physiologically relevant context. Based on the activities of related compounds, this compound could be screened for anti-inflammatory, antimicrobial, and anticancer properties.

For example, anti-inflammatory activity could be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines. scielo.org.mxnih.gov Antimicrobial activity would be evaluated by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. symbiosisonlinepublishing.combiointerfaceresearch.comresearchgate.netijstr.orgmdpi.com Anticancer activity could be screened across various cancer cell lines (e.g., breast, colon, lung) using assays that measure cell viability, such as the MTT assay. nih.govnih.govnih.govresearchgate.netsemanticscholar.org

Cell-Based Reporter Assays

To further investigate the mechanism of action, cell-based reporter assays could be utilized. nih.gov These assays employ engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. For instance, if binding studies suggest interaction with a particular nuclear receptor, a reporter assay could confirm whether the compound acts as an agonist or antagonist of that receptor.

Target Protein Modulation in Cell Lines

If a specific molecular target is identified through binding or enzyme assays, subsequent cellular studies would be performed to confirm target engagement and downstream effects in intact cells. For example, if this compound is found to inhibit a particular kinase, Western blot analysis could be used to measure the phosphorylation status of that kinase's downstream substrates in treated cells.

Investigation of Molecular Mechanisms of Action

Elucidating the precise molecular mechanism of action involves integrating data from all in vitro studies. For instance, if the compound displays anticancer activity and inhibits a specific kinase, further studies would be needed to connect these findings. This could involve investigating the compound's effects on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways regulated by the target kinase. Techniques such as flow cytometry, Western blotting, and gene expression analysis would be employed to build a comprehensive understanding of how this compound exerts its biological effects at the molecular level.

Signal Transduction Pathway Analysis

There is no available information from in vitro studies detailing the effects of this compound on any known signal transduction pathways. Consequently, its mechanism of action at the cellular signaling level is currently unknown.

Protein-Ligand Interaction Mapping

No data from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling studies are available to characterize the specific binding interactions of this compound with any protein targets. The molecular determinants of its binding affinity and selectivity are therefore not established.

Selectivity Profiling Against Off-Targets (in vitro)

Information regarding the selectivity of this compound is not present in the surveyed scientific literature. In vitro screening panels are commonly used to assess the interaction of compounds with a wide range of receptors, enzymes, and ion channels to identify potential off-target effects. However, no such profiling data for this compound has been made publicly available.

Metabolic Stability and Biotransformation Studies of 2 Ethyl 1 2 Thienylcarbonyl Piperidine in Vitro

Microsomal Stability Assays (e.g., Human Liver Microsomes)

Microsomal stability assays are a primary tool for assessing the metabolic susceptibility of a compound. These assays utilize subcellular fractions of the liver, known as microsomes, which are rich in drug-metabolizing enzymes. The stability of 2-ethyl-1-(2-thienylcarbonyl)piperidine in human liver microsomes (HLMs) would be a key determinant of its hepatic clearance.

The intrinsic clearance (Clint) and the half-life (t1/2) are critical parameters derived from these assays. While specific experimental data for this compound is not publicly available, we can infer its likely metabolic profile based on structurally similar piperidine-containing compounds. Generally, such compounds can exhibit a range of stabilities depending on the nature and positioning of their substituents. researchgate.net For instance, the presence of the ethyl group at the 2-position of the piperidine (B6355638) ring and the thienylcarbonyl moiety will significantly influence its interaction with metabolic enzymes.

Illustrative Metabolic Stability Data for Piperidine Analogs in Human Liver Microsomes

Disclaimer: The following table is for illustrative purposes and represents typical data for piperidine derivatives, not direct experimental results for this compound.

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Piperidine Analog A | 45 | 30 |

| Piperidine Analog B | 15 | 92 |

| Piperidine Analog C | >60 | <15 |

The metabolic stability of a compound is a critical factor in its potential to achieve therapeutic concentrations. nih.gov A very rapid clearance might lead to insufficient exposure, while very slow clearance could result in accumulation and potential toxicity.

Identification of In Vitro Metabolic Pathways

The biotransformation of this compound is expected to proceed through several key metabolic pathways, primarily involving oxidative and hydrolytic reactions, followed by conjugation.

The cytochrome P450 (CYP) superfamily of enzymes is the most important catalyst of oxidative drug metabolism. For piperidine-containing compounds, several CYP isozymes are commonly involved, including CYP3A4, CYP2D6, and CYP2C9. nih.govresearchgate.net The metabolism of this compound would likely be initiated by these enzymes.

Potential oxidative reactions include:

Hydroxylation: This can occur at various positions on the piperidine ring, the ethyl side chain, or the thiophene (B33073) ring. The resulting hydroxylated metabolites are often more water-soluble and readily excreted.

N-dealkylation: While this compound does not have a classic N-alkyl group, oxidative cleavage of the piperidine ring is a possibility, though less common.

Sulfoxidation: The sulfur atom in the thiophene ring is a potential site for oxidation, leading to the formation of a sulfoxide.

The specific CYP enzymes involved would be identified through reaction phenotyping studies.

The amide linkage in this compound is a potential site for hydrolytic cleavage by enzymes such as carboxylesterases. nih.gov This would result in the formation of 2-ethylpiperidine (B74283) and 2-thiophenecarboxylic acid. The extent of this cleavage would depend on the steric hindrance around the amide bond and its accessibility to hydrolytic enzymes.

Phase II conjugation reactions, such as glucuronidation, typically follow Phase I oxidative or hydrolytic metabolism. The hydroxylated metabolites of this compound would be prime candidates for conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This reaction further increases the water solubility of the metabolites, facilitating their elimination from the body.

Enzyme Reaction Phenotyping and Isotope Labeling Studies

Isotope labeling, where a stable isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C) is incorporated into the molecule, is a powerful technique to trace the metabolic fate of the compound. By analyzing the mass shifts in the metabolites using mass spectrometry, the exact sites of metabolic modification can be unequivocally identified.

Illustrative Data from a Hypothetical Enzyme Reaction Phenotyping Study

Disclaimer: The following table is for illustrative purposes and represents a hypothetical outcome for a compound like this compound.

| Recombinant CYP Isozyme | Metabolite Formation Rate (pmol/min/pmol CYP) |

| CYP1A2 | < 5 |

| CYP2C9 | 25 |

| CYP2C19 | 10 |

| CYP2D6 | 85 |

| CYP3A4 | 150 |

This hypothetical data suggests that CYP3A4 and CYP2D6 would be the major enzymes involved in the oxidative metabolism of this compound.

Prediction of Metabolic Soft Spots based on Structure

The chemical structure of this compound allows for the prediction of "metabolic soft spots," which are the positions most susceptible to enzymatic attack. nih.gov

The Piperidine Ring: The aliphatic carbons of the piperidine ring are common sites for hydroxylation. The carbon atom alpha to the nitrogen is often a primary target.

The Ethyl Group: The ethyl side chain is another likely site for hydroxylation, either at the alpha or beta position.

The Thiophene Ring: The carbons of the thiophene ring can also undergo oxidation. The sulfur atom itself is a potential site for sulfoxidation.

Computational tools can be used to predict the most likely sites of metabolism based on factors like bond energies and accessibility to enzyme active sites. nih.gov This information is invaluable for designing more metabolically stable analogs if required.

Prodrug Design and Bioreversible Derivatization Strategies for Piperidine Thienylcarbonyl Scaffolds

Rationale for Prodrug Development (e.g., Enhanced in vitro Permeability, Targeted Delivery)

The rationale for developing prodrugs of a hypothetical piperidine-thienylcarbonyl compound would likely stem from a need to improve its drug-like properties. irjmets.com Key motivations could include:

Enhanced in vitro Permeability: The ability of a drug to pass through biological membranes is crucial for its absorption and distribution. If 2-ethyl-1-(2-thienylcarbonyl)piperidine exhibited poor permeability in laboratory models (e.g., Caco-2 cell assays), a prodrug strategy could be employed. researchgate.net By masking polar functional groups or increasing lipophilicity, a prodrug can enhance passive diffusion across cell membranes. researchgate.net

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in a particular tissue or cell type, such as a tumor. irjmets.com This approach can increase the concentration of the active drug at the site of action, potentially enhancing efficacy and reducing systemic side effects. irjmets.com

Design Principles for Bioreversible Derivatives of this compound

Designing a bioreversible derivative involves temporarily modifying a functional group on the parent molecule. For this compound, which lacks obvious hydroxyl or carboxyl groups for simple esterification, derivatization might be more complex. Hypothetical strategies could involve:

Modification of the Piperidine (B6355638) Ring: If the piperidine nitrogen is not essential for pharmacological activity, it could be a site for derivatization. However, this is often a key component for receptor binding. Alternatively, more complex modifications could introduce a handle for prodrug attachment.

Introduction of a Promoietry: A "promoiety" is the chemical group attached to the parent drug to create the prodrug. The choice of promoiety is critical and would depend on the desired properties. For example, to increase water solubility, a phosphate (B84403) or amino acid group might be added. acs.org To enhance lipophilicity, a long-chain fatty acid could be used. researchgate.net The linkage between the promoiety and the parent drug must be designed to be cleaved under specific physiological conditions. nih.gov

Enzymatic and Chemical Unmasking Mechanisms in vitro

The conversion of a prodrug to its active form can occur through enzymatic or chemical means. In vitro studies are essential to confirm this "unmasking." chemrxiv.org

Enzymatic Hydrolysis: Many prodrugs are designed to be substrates for common enzymes like esterases, phosphatases, or amidases, which are abundant in the blood, liver, and other tissues. researchgate.net In vitro experiments would typically involve incubating the prodrug in solutions containing these purified enzymes or in biological matrices like human plasma or liver microsomes to monitor the formation of the parent drug. nih.gov

Chemical Hydrolysis: Some prodrugs are designed to be labile under specific pH conditions. nih.gov For instance, a prodrug might be stable at the pH of the gastrointestinal tract but hydrolyze to release the active drug in the bloodstream (pH 7.4). nih.gov In vitro stability studies across a range of pH values would be necessary to evaluate this. mdpi.com

Evaluation of Prodrug Stability and Conversion Kinetics in vitro

Before a prodrug can be considered for further development, its stability and conversion rate must be thoroughly characterized in vitro. nih.gov

In vitro Stability: The stability of a prodrug is typically assessed in various biological media, such as simulated gastric fluid, simulated intestinal fluid, and human plasma. nih.gov This helps to predict whether the prodrug will remain intact long enough to reach its target site of absorption or action.

In vitro Conversion Kinetics: The rate at which the prodrug converts to the active drug is a critical parameter. chemrxiv.org A rapid conversion might be desirable for a drug intended for acute conditions, while a slower, sustained release might be preferable for chronic diseases. These kinetics are often determined using techniques like High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the prodrug and the appearance of the active drug over time. chemrxiv.org

Below is a hypothetical data table illustrating the kind of results that would be sought in such in vitro studies.

Table 1: Hypothetical in vitro Permeability and Stability of Prodrug Candidates This data is purely illustrative and not based on actual experimental results.

| Compound | Parent Drug/Prodrug | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Half-life in Human Plasma (t½) (min) |

|---|---|---|---|

| 1 | This compound | 0.5 | >240 |

| 1a | Prodrug A (Phosphate ester) | 0.2 | 120 |

| 1b | Prodrug B (Amino acid conjugate) | 1.5 | 90 |

| 1c | Prodrug C (Lipid conjugate) | 8.2 | 180 |

Table 2: Hypothetical in vitro Conversion of Prodrugs in Liver Microsomes This data is purely illustrative and not based on actual experimental results.

| Compound | Prodrug | % Conversion to Parent Drug at 60 min |

|---|---|---|

| 1a | Prodrug A (Phosphate ester) | 85 |

| 1b | Prodrug B (Amino acid conjugate) | 95 |

| 1c | Prodrug C (Lipid conjugate) | 60 |

Future Research Directions and Therapeutic Hypothesis Generation from in Vitro Findings

Identification of Novel Molecular Targets Based on SAR and Computational Predictions

The initial step towards understanding the therapeutic potential of 2-ethyl-1-(2-thienylcarbonyl)piperidine involves identifying its molecular targets. A combined approach utilizing structure-activity relationship (SAR) data and advanced computational prediction tools is a promising strategy.

Structure-Activity Relationship (SAR) Insights: Preliminary SAR studies on related piperidine (B6355638) scaffolds reveal that minor structural modifications can significantly alter biological activity and target affinity. evitachem.com For instance, in a series of 4-(2-aminoethyl)piperidine derivatives, the nature of the substituent on the piperidine nitrogen was critical for affinity towards sigma (σ) receptors. nih.govd-nb.info While N-methyl derivatives showed high affinity for the σ1 receptor, the corresponding N-ethyl derivatives, such as 18b in one study, exhibited considerably lower σ1 affinity but higher affinity for the σ2 subtype. nih.govd-nb.info This suggests that the 2-ethyl group in this compound could be a key determinant for target selectivity. Systematic modifications, such as varying the alkyl chain length or introducing cyclic substituents at this position, could help build a SAR profile to hypothesize potential targets.

Computational Target Prediction: In silico target prediction methods offer a rapid and cost-effective way to screen for potential protein interactions. chemrxiv.org Modern drug discovery has increasingly shifted towards these target-based approaches to understand mechanisms of action and identify off-target effects. chemrxiv.org By employing a variety of computational tools, a ranked list of putative targets for this compound can be generated.

| Prediction Method | Principle | Potential Application for this compound |

| Ligand-Based (Similarity Searching) | Compares the compound's structure (e.g., using Morgan fingerprints) to databases of compounds with known targets (e.g., ChEMBL). chemrxiv.org | Identifies potential targets based on structural similarity to known active ligands. |

| Molecular Docking | Simulates the binding of the compound into the 3D structures of a panel of known protein targets. | Predicts binding affinity and mode of interaction with various receptors, kinases, or enzymes. |

| Machine Learning Models (e.g., MolTarPred) | Uses algorithms trained on large datasets of compound-target interactions to predict new interactions. chemrxiv.org | Generates a probabilistic score for the likelihood of interaction with a wide range of biological targets. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. | Helps to screen for targets that accommodate the specific pharmacophoric features of the compound. |

By integrating the SAR data with the predictions from these computational methods, researchers can generate a robust hypothesis about the primary molecular targets of this compound, which can then be validated through in vitro binding and functional assays.

Strategies for Enhancing Selectivity and Potency of Derivatives

Once a primary target is identified, the next objective is to optimize the compound's structure to enhance its potency (the concentration required to produce an effect) and selectivity (the ability to interact with the intended target over others).

Selectivity Enhancement: Selectivity is crucial for minimizing off-target side effects. Studies on other piperidine series have shown that selectivity can be finely tuned. For example, certain N-benzyl-N-methylamine derivatives of piperidine displayed low σ1:σ2 selectivity, whereas other modifications led to a 60-fold preference for the σ1 receptor. nih.gov For this compound, strategies to enhance selectivity could include:

Isosteric Replacement: Replacing the thiophene (B33073) ring with other aromatic or heteroaromatic systems (e.g., phenyl, furan (B31954), pyridine) to probe interactions within the target's binding pocket.

Stereochemical Control: The piperidine ring in this compound contains a chiral center at the 2-position. Synthesizing and testing individual enantiomers is critical, as biological activity often resides in a single stereoisomer.

Conformational Restriction: Introducing rigidity into the molecule, for instance by incorporating the ethyl group into a larger ring system fused to the piperidine, can lock the molecule into a more selective, active conformation.

Potency Improvement: Improving potency allows for the use of lower therapeutic doses. Key strategies include:

Optimizing Lipophilicity: Quantitative structure-activity relationship (QSAR) analyses of other piperidine derivatives have shown that hydrophobicity can play a major role in activity. nih.gov The lipophilicity of this compound can be fine-tuned by modifying the substituents on the thienyl or piperidine rings to achieve optimal cell permeability and target engagement.

Targeted Substitutions: Based on a validated or computationally-derived binding model, specific substitutions can be made to introduce interactions with key residues in the binding pocket. For example, adding a hydrogen bond donor or acceptor to the thiophene ring could form a new, stabilizing interaction with the target protein. Research on other heterocyclic compounds has shown that electron-rich aromatics can be preferred for activity. dndi.org

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

Rational drug design involves creating new molecules with improved properties based on a thorough understanding of their mechanism of action. nih.gov Once the molecular target and binding mode of this compound are understood, the design of next-generation analogues can proceed with greater precision.

Molecular dynamics simulations can provide detailed information about the conformational states of the molecule over time when bound to its target. nih.govresearchgate.net This can reveal which parts of the molecule are critical for binding and which can be modified. For example, simulations of σ1 receptor ligands demonstrated that different interactions of the piperidine nitrogen and its substituents with a lipophilic binding pocket were responsible for variations in affinity. nih.govd-nb.info

A rational design cycle for analogues of this compound would involve:

Modeling: Generation of a high-resolution model of the compound bound to its target protein using techniques like X-ray crystallography or cryo-electron microscopy, or alternatively, through robust molecular docking and dynamics simulations.

Hypothesis: Identifying specific residues in the binding pocket that are not optimally interacting with the ligand. Hypothesize modifications to the ligand that could form new, favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

Synthesis: Chemical synthesis of a focused library of new analogues based on the design hypotheses. nih.gov

Testing: In vitro evaluation of the new analogues for potency, selectivity, and other properties like metabolic stability.

Iteration: Analyzing the results to refine the binding model and design the next round of improved compounds.

This iterative process, which has been successfully applied to many classes of drugs, allows for the systematic evolution of a lead compound into a clinical candidate with superior properties. nih.gov

Development of Advanced Analytical Techniques for Compound and Metabolite Profiling

To understand the full pharmacological profile of a compound, it is essential to study its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME). The development of advanced analytical techniques is crucial for accurately identifying and quantifying both the parent compound and its metabolites in biological samples.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for this purpose. nih.govnih.gov This technique offers high sensitivity and mass accuracy, enabling the detection and structural elucidation of metabolites, even at very low concentrations.

Key Analytical Developments:

Metabolite Identification: Incubation of this compound with human liver microsomes (HLMs) in the presence of cofactors like NADPH can simulate its primary metabolism. nih.gov Using LC-HRMS, researchers can identify potential metabolic pathways, such as hydroxylation, N-dealkylation (removal of the ethyl group), or oxidation of the thiophene ring. nih.gov

Quantitative Bioanalysis: Validated LC-MS/MS methods need to be developed for the sensitive and specific quantification of this compound and its major metabolites in complex biological matrices like plasma and urine.

Metabolic Phenotyping: By using a panel of recombinant human cytochrome P450 (CYP) enzymes, the specific enzymes responsible for the compound's metabolism can be identified. nih.gov This is critical for predicting potential drug-drug interactions.

| Analytical Technique | Purpose | Information Gained |

| LC-HRMS | Identification of unknown metabolites in vitro and in vivo. | Provides accurate mass and fragmentation data to determine the chemical structures of metabolites. nih.govnih.gov |

| LC-MS/MS (Triple Quadrupole) | Targeted quantification of the parent drug and known metabolites. | Measures precise concentrations in biological fluids, essential for pharmacokinetic studies. |

| Incubation with Recombinant CYP Enzymes | Determination of specific metabolic pathways. | Identifies which CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for the compound's breakdown. nih.gov |

Understanding the metabolic profile is essential, as metabolites may have their own biological activity or could be responsible for toxicity.

Potential for Combination Therapies Based on in vitro Synergy Studies

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Combination therapy, the use of two or more drugs, can offer advantages such as increased efficacy, reduced risk of drug resistance, and lower doses of individual agents. researchgate.net

If this compound is found to modulate a specific target, its potential for use in combination therapies can be explored through in vitro synergy studies. For example, research on other piperidine scaffolds has led to the discovery of compounds that inhibit multiple kinases involved in cancer cell proliferation, such as VEGFR-2, ERK-2, and Abl-1. nih.gov This suggests that a single molecule can engage multiple targets, a concept that can also be applied to combining separate molecules.

Synergy Screening: In vitro studies can be designed to test the combination of this compound with other approved or investigational drugs. Using cell-based assays relevant to a specific disease, researchers can measure the combined effect of the drugs.

Assay Design: A matrix of concentrations for both drugs is applied to disease-relevant cells (e.g., cancer cell lines).

Effect Measurement: The effect, such as inhibition of cell proliferation or induction of apoptosis, is measured.

Synergy Calculation: Mathematical models (e.g., the Bliss independence model or Loewe additivity model) are used to calculate a synergy score, which determines if the combined effect is additive (sum of individual effects), synergistic (greater than the sum), or antagonistic (less than the sum).

A therapeutic hypothesis could be that if this compound inhibits Target X in a critical cell survival pathway, combining it with a drug that inhibits Target Y in a parallel or downstream pathway could lead to a potent synergistic effect, effectively shutting down the pathway and leading to a superior therapeutic outcome.

Q & A

Q. What are the standard synthetic routes for 2-ethyl-1-(2-thienylcarbonyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and thienylcarbonyl precursors. A common method includes alkylation of 2-ethylpiperidine with 2-thienylcarbonyl chloride under basic conditions (e.g., NaOH or KCO) in anhydrous solvents like acetone or THF . Optimization focuses on temperature control (60–70°C), stoichiometric ratios, and purification via column chromatography or recrystallization to achieve >80% yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material) . Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can be introduced during key steps. Enantiomeric excess (ee) is quantified using chiral HPLC with columns like Chiralpak AD-H and polarimetric detection. For example, KCO-mediated alkylation in acetone followed by chiral separation achieved >90% ee in related piperidine derivatives .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions involving this compound?

Byproducts often arise from competing elimination or over-alkylation. For instance, using bulkier bases (e.g., DBU instead of NaOH) can suppress elimination. Kinetic studies via in-situ FTIR or LC-MS monitoring reveal intermediate formation, enabling adjustments to reaction time or solvent polarity (e.g., switching from THF to DMF) .

Q. How should researchers resolve contradictions in reported reaction yields for similar derivatives?

Discrepancies often stem from trace moisture or oxygen in reactions. Replicating procedures under strict inert atmospheres (argon/glovebox) and using freshly distilled solvents can improve consistency. Comparative studies show that yields drop by 15–20% if reactions exceed 70°C due to thermal decomposition .

Q. What in vitro assays are suitable for studying this compound’s interaction with neurological targets?

Radioligand binding assays (e.g., using H-labeled ligands) on GABA or serotonin receptors are common, given structural similarities to known modulators . Dose-response curves (IC) and patch-clamp electrophysiology further elucidate functional effects on ion channels .

Q. Which computational methods predict its binding affinity to biological targets?

Molecular docking (AutoDock Vina) with homology-modeled receptors identifies potential binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ligand conformations and predict electrostatic interactions, validated by MD simulations in explicit solvent .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials under nitrogen. Degradation products (e.g., hydrolyzed thienyl groups) are monitored via LC-MS. For long-term storage, −20°C in desiccated environments is recommended .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Continuous flow reactors enhance heat/mass transfer, reducing side reactions. Process Analytical Technology (PAT) tools, like inline Raman spectroscopy, detect intermediates in real time. Recrystallization from ethanol/water mixtures removes polar byproducts effectively .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalysts?

Yes, its nitrogen and sulfur heteroatoms coordinate transition metals (e.g., Pd or Cu). MOFs synthesized via solvothermal methods (120°C, DMF/HO) exhibit high surface areas (>500 m²/g), useful for gas storage or heterogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.